Cas no 2228711-57-5 (5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine)

5-(2,5-Dimethoxypyridin-4-yl)-1,2-oxazol-3-amine is a heterocyclic compound featuring a pyridine core substituted with dimethoxy groups and an oxazole-3-amine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both electron-donating methoxy groups and a reactive amine functionality enhances its utility in cross-coupling reactions and further derivatization. Its well-defined molecular architecture ensures consistent reactivity, facilitating applications in drug discovery, particularly in the synthesis of bioactive molecules. The compound’s stability under standard conditions and compatibility with diverse synthetic methodologies underscore its versatility in organic synthesis.
5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine structure
2228711-57-5 structure
商品名:5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine
CAS番号:2228711-57-5
MF:C10H11N3O3
メガワット:221.212641954422
CID:6518936
PubChem ID:165972466

5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine 化学的及び物理的性質

名前と識別子

    • 5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine
    • 2228711-57-5
    • EN300-1730614
    • インチ: 1S/C10H11N3O3/c1-14-8-5-12-10(15-2)3-6(8)7-4-9(11)13-16-7/h3-5H,1-2H3,(H2,11,13)
    • InChIKey: OOFKSAUTANWDJM-UHFFFAOYSA-N
    • ほほえんだ: O1C(=CC(N)=N1)C1=CC(=NC=C1OC)OC

計算された属性

  • せいみつぶんしりょう: 221.08004122g/mol
  • どういたいしつりょう: 221.08004122g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 83.4Ų

5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1730614-0.5g
5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine
2228711-57-5
0.5g
$1372.0 2023-09-20
Enamine
EN300-1730614-0.1g
5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine
2228711-57-5
0.1g
$1257.0 2023-09-20
Enamine
EN300-1730614-1g
5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine
2228711-57-5
1g
$1429.0 2023-09-20
Enamine
EN300-1730614-2.5g
5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine
2228711-57-5
2.5g
$2800.0 2023-09-20
Enamine
EN300-1730614-0.25g
5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine
2228711-57-5
0.25g
$1315.0 2023-09-20
Enamine
EN300-1730614-10g
5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine
2228711-57-5
10g
$6144.0 2023-09-20
Enamine
EN300-1730614-0.05g
5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine
2228711-57-5
0.05g
$1200.0 2023-09-20
Enamine
EN300-1730614-5.0g
5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine
2228711-57-5
5g
$4143.0 2023-05-23
Enamine
EN300-1730614-1.0g
5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine
2228711-57-5
1g
$1429.0 2023-05-23
Enamine
EN300-1730614-10.0g
5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine
2228711-57-5
10g
$6144.0 2023-05-23

5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine 関連文献

5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amineに関する追加情報

5-(2,5-Dimethoxypyridin-4-yl)-1,2-Oxazol-3-Amine: A Comprehensive Overview

The compound 5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine, with CAS No. 2228711-57-5, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring substituted with methoxy groups at positions 2 and 5, linked to an oxazole ring containing an amine group at position 3. The molecule's structural features make it a promising candidate for various applications, particularly in drug discovery and advanced materials development.

Recent studies have highlighted the potential of 5-(2,5-dimethoxypyridin-4-yl)-1,2-oxazol-3-amine as a scaffold for designing bioactive compounds. Researchers have explored its ability to act as a template for drug design, leveraging its structural versatility to create molecules with enhanced pharmacokinetic properties. For instance, modifications to the pyridine and oxazole moieties have been shown to improve solubility and bioavailability, making it a valuable starting point for developing new therapeutic agents.

In the realm of materials science, this compound has been investigated for its potential as a building block in the synthesis of advanced polymers and hybrid materials. Its ability to form stable coordination complexes with metal ions has opened avenues for applications in catalysis and sensor technology. For example, recent research has demonstrated its use in constructing metallopolymers with tailored electronic properties, which could find applications in energy storage devices and electronic sensors.

The synthesis of CAS No. 2228711-57-5 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the preparation of the pyridine derivative through nucleophilic substitution reactions and the subsequent coupling with the oxazole moiety via amide bond formation. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high yields and purity levels.

Beyond its chemical synthesis, the compound's biological activity has been extensively studied. Preclinical studies have shown that it exhibits moderate inhibitory effects on certain enzyme targets associated with neurodegenerative diseases. While these findings are still in the early stages of exploration, they underscore the potential of this compound as a lead molecule for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

In terms of safety and handling, 5-(2,5-dimethoxypyridin-4-yl)-1,2-Oxazol-3-Amine is classified as a non-hazardous chemical under standard laboratory conditions. Proper storage and handling procedures are recommended to ensure optimal stability and prevent degradation due to environmental factors such as light and moisture.

The growing interest in this compound is reflected in its increasing presence in scientific literature and industry reports. As researchers continue to explore its properties and applications, it is likely that new insights into its potential will emerge. For professionals in chemistry, pharmacology, and materials science, understanding the nuances of this compound will be essential for leveraging its full potential in diverse fields.

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